6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile
Overview
Description
6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11N3O It features a pyrrolidine ring attached to a nicotinonitrile moiety via an ether linkage
Mechanism of Action
The mode of action of a compound generally involves its interaction with biological targets such as proteins or enzymes. The compound may bind to its target, altering its function and leading to changes in cellular processes .
The biochemical pathways affected by the compound would depend on its specific target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on cell function .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can influence its pharmacokinetics .
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to potential therapeutic effects in treating disease .
The action environment refers to how factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The general reaction scheme is as follows:
6-chloronicotinonitrile+pyrrolidinebasethis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acid or amide derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Nicotinonitrile: A nitrile derivative of pyridine.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Uniqueness
6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile is unique due to the combination of the pyrrolidine ring and the nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses .
Biological Activity
6-(Pyrrolidin-3-yloxy)pyridine-3-carbonitrile, a compound characterized by its unique pyridine and pyrrolidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a pyrrolidinyl ether and a cyano group, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine moiety enhances its ability to form hydrogen bonds, while the aromatic pyridine ring facilitates π-π interactions with protein residues. These interactions can modulate the activity of target proteins, leading to various therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds were reported between 0.5 to 64 μg/mL against various pathogens, including E. coli and S. aureus .
Anticancer Properties
The compound's anticancer potential has been explored through SAR studies, revealing that modifications in the pyrrolidine ring can significantly enhance cytotoxicity against cancer cell lines. For example, substituting different groups at specific positions on the pyridine ring has resulted in compounds with increased potency against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:
- Hydrophobic substitutions on the pyrrolidine ring can enhance binding affinity to target proteins.
- Electron-withdrawing groups on the pyridine ring can improve overall potency by stabilizing the active conformation of the molecule .
Modification Type | Effect on Activity |
---|---|
Hydrophobic groups | Increased potency |
Electron-withdrawing groups | Enhanced stability |
Case Studies
- Antimicrobial Efficacy : A study evaluated several analogs of this compound for their antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain modifications led to a significant reduction in MIC values, suggesting improved efficacy .
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that derivatives with specific substitutions exhibited enhanced cytotoxic effects against various cancer cell lines, with IC50 values as low as 72 nM reported for optimized compounds .
Properties
IUPAC Name |
6-pyrrolidin-3-yloxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-8-1-2-10(13-6-8)14-9-3-4-12-7-9/h1-2,6,9,12H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSBANJTRMOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250163-28-0 | |
Record name | 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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